

An In-depth Technical Guide to Homocapsaicin II (CAS Number: 71240-51-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Homocapsaicin II

Cat. No.: B107786

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Introduction

Homocapsaicin II is a naturally occurring capsaicinoid, a class of compounds responsible for the pungency of chili peppers (*Capsicum* species).^[1] As an analogue of capsaicin, the most abundant capsaicinoid, **Homocapsaicin II** shares similar irritant properties and engages with the same primary molecular target, the Transient Receptor Potential Vanilloid 1 (TRPV1).^[1] This receptor is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception and thermoregulation.^[2] While present in smaller quantities than capsaicin, typically around 1% of the total capsaicinoid content,

Homocapsaicin II contributes to the overall pungency and biological activity of chili pepper extracts.^[1] Its chemical formula is $C_{19}H_{29}NO_3$, and it is also known by its IUPAC name, (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide.^[3] This document provides a comprehensive technical overview of **Homocapsaicin II**, including its physicochemical properties, biological activity, relevant experimental protocols, and associated signaling pathways.

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of **Homocapsaicin II** is presented in Table 1.

Property	Value	Reference
CAS Number	71240-51-2	
Molecular Formula	C ₁₉ H ₂₉ NO ₃	[3]
Molecular Weight	319.45 g/mol	
Appearance	White crystalline solid	
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide	
Pungency (Scoville Heat Units)	8,600,000 SHU	[1]

Pharmacological Data

Homocapsaicin II, like other capsaicinoids, exerts its biological effects primarily through the activation of the TRPV1 receptor. While specific quantitative pharmacological data for **Homocapsaicin II** is limited in publicly available literature, the data for the closely related and well-studied capsaicin is provided for reference in Table 2. It is important to note that **Homocapsaicin II** has approximately half the pungency of capsaicin.[1]

Parameter	Value (for Capsaicin)	Reference
TRPV1 Agonist Activity	Potent Agonist	[4]
EC ₅₀ for TRPV1 Activation	~2.2 μM	[5]
Binding Affinity (K _a) for TRPV1	~10 ⁶ M ⁻¹	[6]

Experimental Protocols

Synthesis of (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide (Capsaicin Analogue)

While a specific protocol for the synthesis of **Homocapsaicin II** (with a methyl group at the 8-position of the decenoyl moiety) is not readily available, a general method for the synthesis of

the closely related capsaicin ((E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide) is described and can be adapted.

Principle: This synthesis involves the acylation of 4-hydroxy-3-methoxybenzylamine with 8-methylnon-trans-6-enoyl chloride.[7]

Materials:

- 4-hydroxy-3-methoxybenzylamine
- 8-methylnon-trans-6-enoyl chloride
- Pyridine
- Diethyl ether
- Water

Procedure:

- Dissolve 4.7 parts of 4-hydroxy-3-methoxybenzylamine in 25 parts of diethyl ether in a suitable reaction vessel.
- To this solution, add 5.7 parts of 8-methylnon-trans-6-enoyl chloride and 0.2 parts of pyridine.
- Stir the mixture at room temperature for 4 hours.
- After the reaction period, add 10 parts of water to the mixture and stir for 5 minutes.
- Allow the mixture to stand for 5 minutes to allow for phase separation.
- Separate and discard the lower aqueous layer.
- Remove the diethyl ether from the organic layer under reduced pressure to obtain the crude product.

- The purity of the synthesized (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide can be determined by High-Performance Liquid Chromatography (HPLC).[7]

Quantification of Capsaicinoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of capsaicinoids, including **Homocapsaicin II**, from various samples.

Principle: Capsaicinoids are extracted from the sample matrix using an organic solvent and then separated and quantified using reverse-phase HPLC with UV or fluorescence detection.[8]
[9]

Materials:

- Sample containing capsaicinoids (e.g., chili pepper extract, food product)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Capsaicinoid standards (including **Homocapsaicin II** if available, or capsaicin for relative quantification)
- C18 HPLC column
- HPLC system with UV or fluorescence detector

Procedure:

- Sample Extraction:
 - Accurately weigh a known amount of the homogenized sample.

- Extract the capsaicinoids with a suitable solvent such as methanol or acetonitrile. This can be done through maceration, sonication, or Soxhlet extraction.
- Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[\[9\]](#)
- HPLC Analysis:
 - Set up the HPLC system with a C18 column.
 - Prepare the mobile phase. A common mobile phase is a gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%).[\[9\]](#) A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the more hydrophobic capsaicinoids.
 - Set the detector wavelength. For UV detection, 280 nm is commonly used.[\[10\]](#) For fluorescence detection, an excitation wavelength of 280 nm and an emission wavelength of 338 nm can be used for enhanced sensitivity.
 - Inject a known volume of the filtered sample extract and the standard solutions into the HPLC system.
 - Identify the peaks corresponding to the different capsaicinoids based on their retention times compared to the standards.
 - Quantify the amount of each capsaicinoid by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of **Homocapsaicin II** on a cell line in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[\[11\]](#)

Materials:

- Human cell line (e.g., HepG2, A549)
- Cell culture medium appropriate for the chosen cell line
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Homocapsaicin II** (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

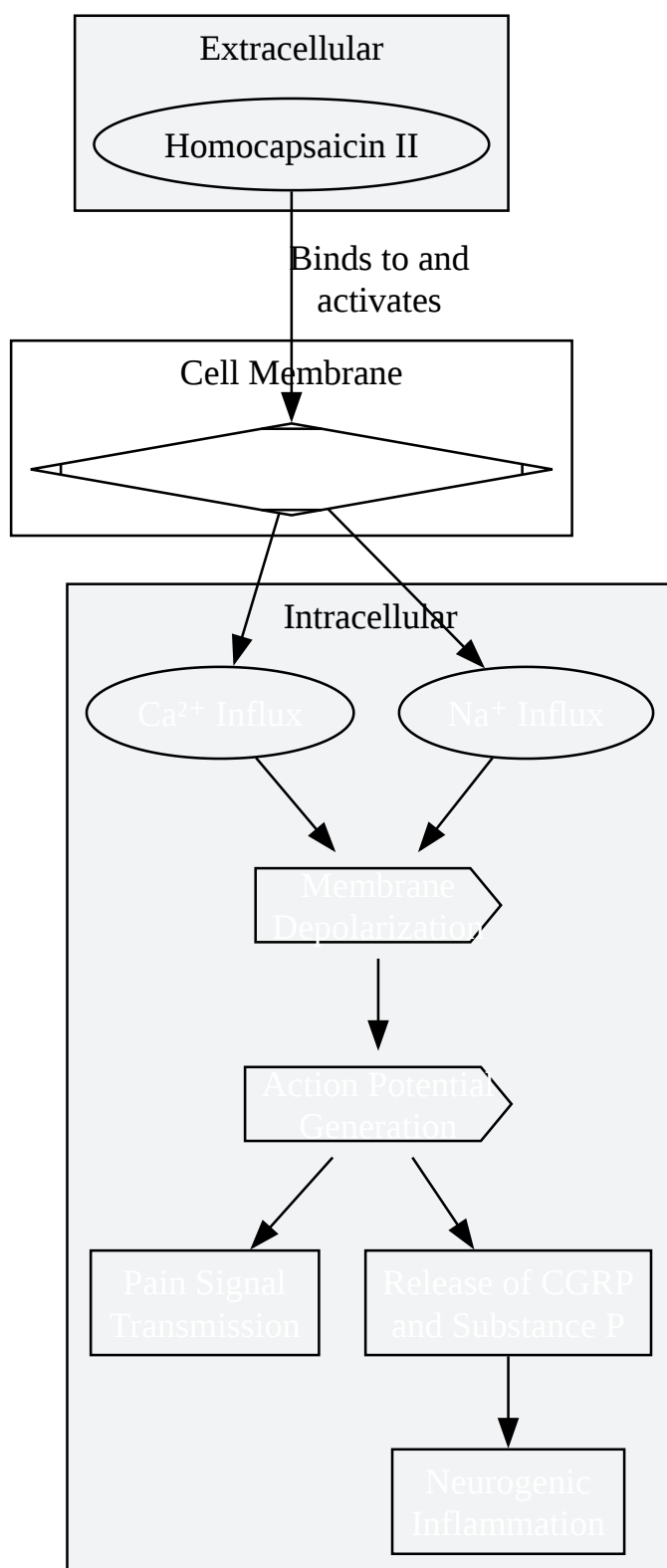
Procedure:

- Cell Seeding:
 - Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.
 - Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Homocapsaicin II** in culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of **Homocapsaicin II**. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Assay:

- After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours at 37°C.
- During this incubation, viable cells will convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration of **Homocapsaicin II** compared to the vehicle control.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[\[12\]](#)

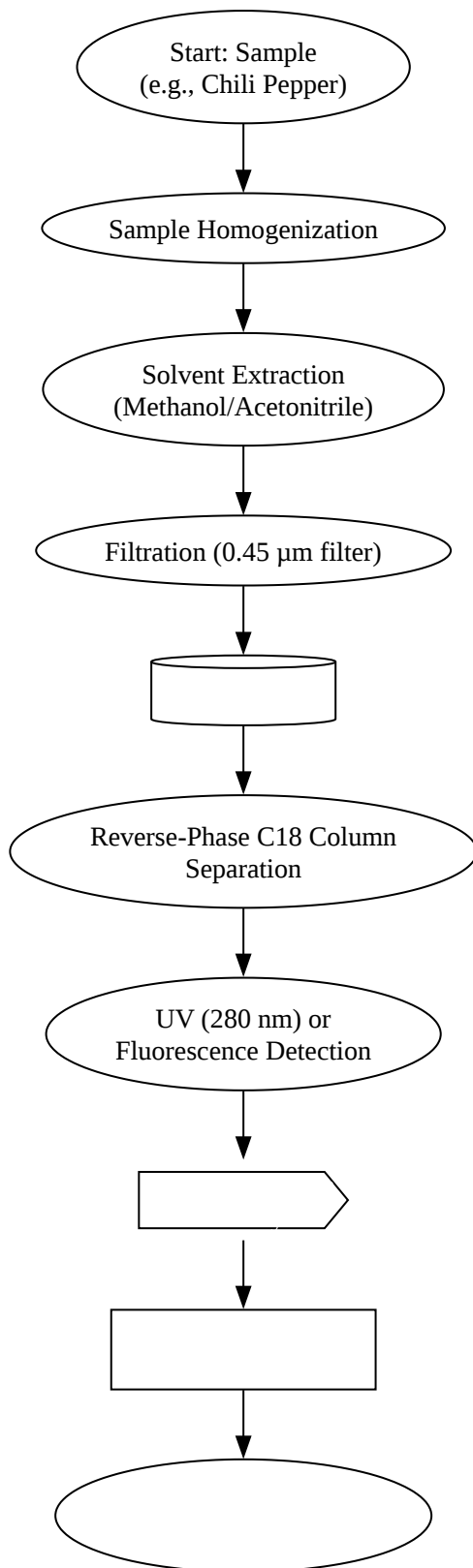
Mandatory Visualization

Signaling Pathway



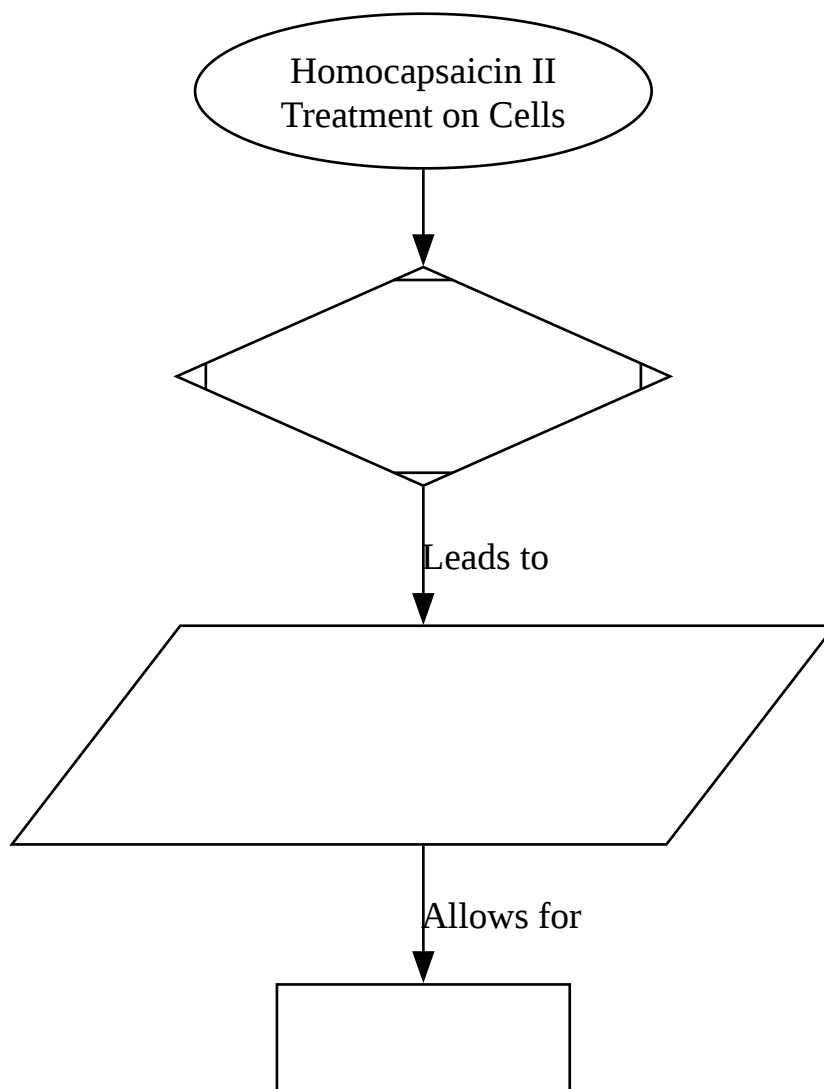
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Experimental Workflow



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Logical Relationship



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- To cite this document: BenchChem. [An In-depth Technical Guide to Homocapsaicin II (CAS Number: 71240-51-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107786#homocapsaicin-ii-cas-number-71240-51-2]

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